(E)-Fluvoxamine-d4 Maleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.

Synthesis Analysis

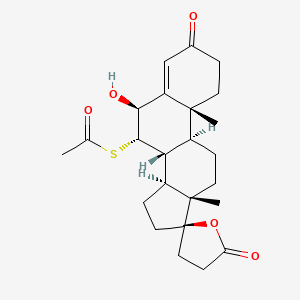

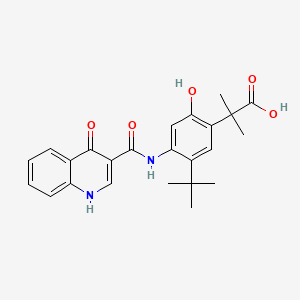

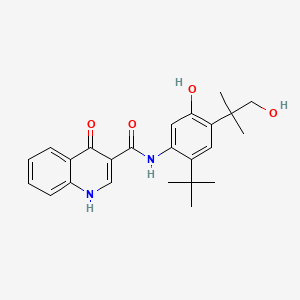

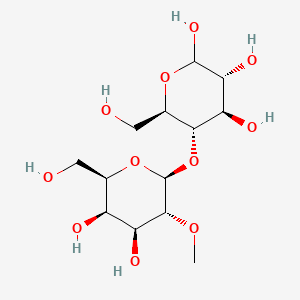

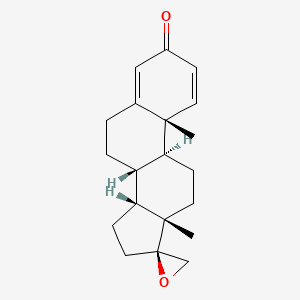

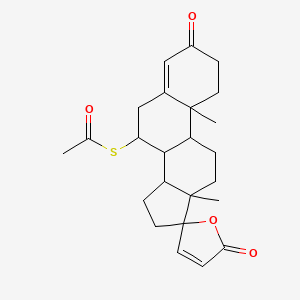

The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .Molecular Structure Analysis

The molecular structure of “(E)-Fluvoxamine-d4 Maleate” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Fluvoxamine-d4 Maleate” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .科学研究应用

Synthesis and Chemical Properties

- Novel Synthesis : An environmentally friendly synthetic method for fluvoxamine maleate was reported, utilizing 4-(trifluoromethyl) benzoic acid and tetrahydrofuran with FeCl3 as a catalyst. This method offers advantages like the use of commercially available materials, low cost, and high yield (Wang, Jian-lin, Hu, Yu-lai, 2009).

- Stability Indicating HPLC Method : A stability-indicating HPLC method was developed for determining fluvoxamine maleate. This method revealed its instability under acidic, basic, oxidative conditions, and UV radiation, while being stable under visible light and heat (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015).

Pharmacokinetics

- Bioequivalence Studies : A study on the pharmacokinetics and bioequivalence of fluvoxamine maleate tablets in healthy Chinese subjects showed bioequivalence under fasting and fed conditions. The absorption did not differ significantly between groups, and no serious adverse reactions were observed (She Ding-Ping, He Ying, Li Ming-qu, Su Li, Ren Di, Huang Xiao-Han, Zhang Yu-Hua, Hu Hai-Tang, Deng De-Cheng, Wu Jian-long, 2023).

Analytical Methods

- Polarographic Determination : Differential pulse polarographic (DPP) method was developed for fluvoxamine maleate determination in tablets. This method provided a good alternative for drug substance assay in commercial tablet formulations (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000).

Degradation Kinetics

- Degradation Kinetics Study : A study on the kinetics of hydrolysis of fluvoxamine maleate across a range of pH levels showed its highest stability at pH 6.0. The study also included in-silico pharmacokinetics and toxicity analysis of degradation products (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020).

Clinical Applications

- Clinical Studies on Depression : A study evaluated the efficacy of fluvoxamine maleate in patients with mild depression undergoing hemodialysis. It found effectiveness in 57% of the patients, with the plasma fluvoxamine concentration decreasing by 22% due to hemodialysis (T. Kamo, N. Horikawa, Yukio Tsuruta, Misako Miyasita, H. Hatakeyama, Yasuhiko Maebashi, 2004).

未来方向

属性

CAS 编号 |

1432075-74-5 |

|---|---|

产品名称 |

(E)-Fluvoxamine-d4 Maleate |

分子式 |

C19H21D4F3N2O6 |

分子量 |

438.44 |

纯度 |

98% by HPLC; 99% atom D |

相关CAS编号 |

61718-82-9 (unlabelled) |

同义词 |

(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate; DU-23000-d4; MK-264-d4; Dumirox-d4; Faverin-d4; Fevarin-d4; Floxyfral-d4; Luvox-d4; Maveral-d4 |

标签 |

Fluvoxamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

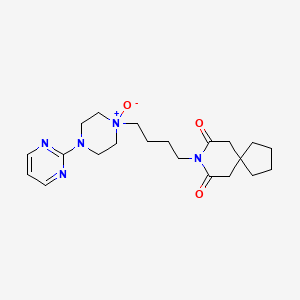

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)